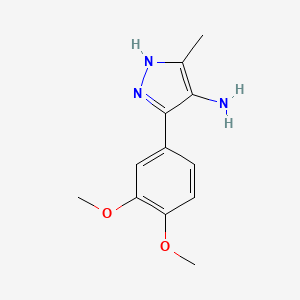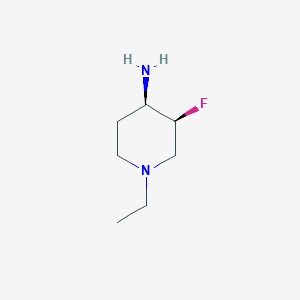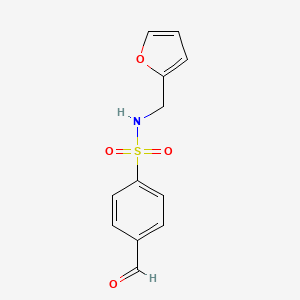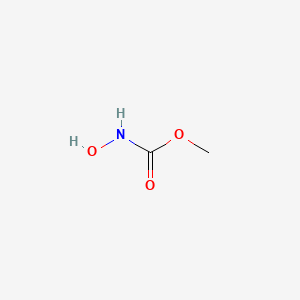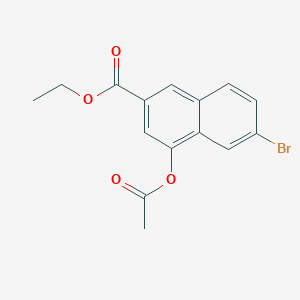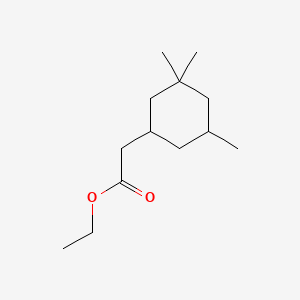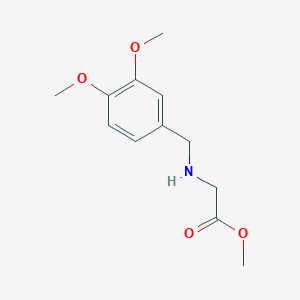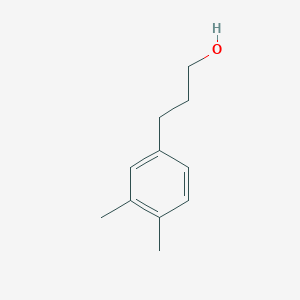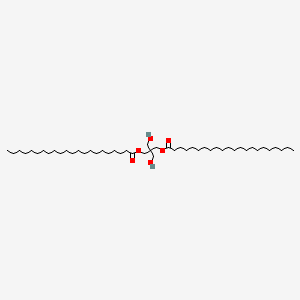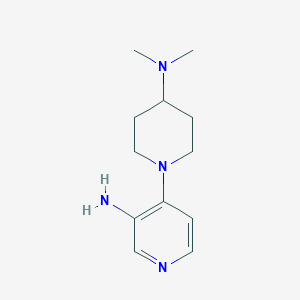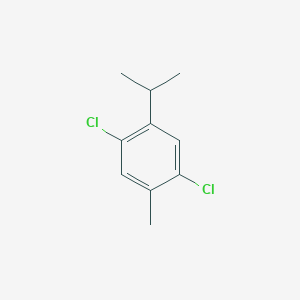
Benzene, 1,4-dichloro-2-methyl-5-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,4-dichloro-2-methyl-5-(1-methylethyl)- is an organometallic compound with the chemical formula C10H12Cl2. It is a derivative of p-cymene, where two chlorine atoms are substituted at the 2 and 5 positions of the aromatic ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene, 1,4-dichloro-2-methyl-5-(1-methylethyl)- can be synthesized through several methods. One common method involves the chlorination of p-cymene using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In industrial settings, the production of Benzene, 1,4-dichloro-2-methyl-5-(1-methylethyl)- often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,4-dichloro-2-methyl-5-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding chlorinated benzoic acids.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can be used under basic conditions.
Major Products Formed
Oxidation: Chlorinated benzoic acids.
Reduction: Less chlorinated cymene derivatives.
Substitution: Various substituted cymene derivatives depending on the nucleophile used.
Scientific Research Applications
Benzene, 1,4-dichloro-2-methyl-5-(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organometallic compounds.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which Benzene, 1,4-dichloro-2-methyl-5-(1-methylethyl)- exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This mechanism is particularly relevant in its antimicrobial and anticancer applications, where it disrupts essential biological processes in target cells.
Comparison with Similar Compounds
Similar Compounds
p-Cymene: The parent compound without chlorine substitutions.
2,4-Dichloro-p-cymene: A similar compound with chlorine atoms at the 2 and 4 positions.
2,6-Dichloro-p-cymene: A compound with chlorine atoms at the 2 and 6 positions.
Uniqueness
Benzene, 1,4-dichloro-2-methyl-5-(1-methylethyl)- is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and interaction with biological targets. This positional isomerism can lead to differences in chemical behavior and biological activity compared to other dichlorinated cymene derivatives.
Properties
CAS No. |
81686-41-1 |
|---|---|
Molecular Formula |
C10H12Cl2 |
Molecular Weight |
203.10 g/mol |
IUPAC Name |
1,4-dichloro-2-methyl-5-propan-2-ylbenzene |
InChI |
InChI=1S/C10H12Cl2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4-6H,1-3H3 |
InChI Key |
MDNBLGHLXFPFQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


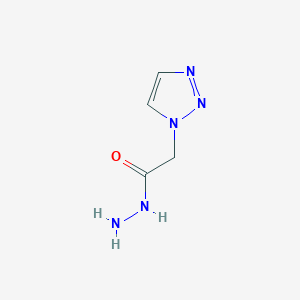
![Propanal, 3-[[7-(benzoyloxy)thieno[3,2-b]pyridin-5-yl]amino]-, hydrochloride (1:1)](/img/structure/B8778929.png)
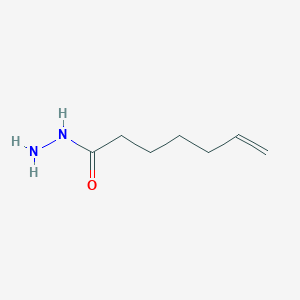
![1-Vinyl-13-oxabicyclo[10.1.0]tridecane](/img/structure/B8778953.png)
